BenchChemオンラインストアへようこそ!

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

BTK inhibition Kinase inhibitor Immuno-oncology

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 955221-10-0) is a synthetic small molecule belonging to the tetrahydroquinolin-2-one class, characterized by a 1-butyl substitution on the lactam nitrogen and a 2,3-dimethoxybenzamide appendage at the 6-position. This compound has been disclosed as a potent inhibitor of Bruton's tyrosine kinase (BTK) with an IC₅₀ of 1 nM in an in vitro enzymatic assay.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 955221-10-0
Cat. No. B2671687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide
CAS955221-10-0
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C22H26N2O4/c1-4-5-13-24-18-11-10-16(14-15(18)9-12-20(24)25)23-22(26)17-7-6-8-19(27-2)21(17)28-3/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3,(H,23,26)
InChIKeyQRNOWFHTXXNWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 955221-10-0): Procurement-Relevant Identity and Baseline Characteristics


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 955221-10-0) is a synthetic small molecule belonging to the tetrahydroquinolin-2-one class, characterized by a 1-butyl substitution on the lactam nitrogen and a 2,3-dimethoxybenzamide appendage at the 6-position [1]. This compound has been disclosed as a potent inhibitor of Bruton's tyrosine kinase (BTK) with an IC₅₀ of 1 nM in an in vitro enzymatic assay [2]. It is structurally related to a series of dimethoxybenzamide positional isomers that differ only in the substitution pattern on the benzamide ring, yet these subtle changes can lead to divergent target engagement, selectivity, and physicochemical properties .

Why N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide Cannot Be Substituted by Other Dimethoxybenzamide Positional Isomers


The 2,3-dimethoxybenzamide moiety of CAS 955221-10-0 is not interchangeable with other dimethoxy substitution patterns (e.g., 2,4-, 3,4-, or 3,5-dimethoxy) because the precise positioning of the methoxy groups dictates both the three-dimensional pharmacophore and the electronic surface of the molecule . Even among isomers that share the same molecular formula and molecular weight (C₂₂H₂₆N₂O₄, MW 382.5), the 2,3-arrangement creates a unique hydrogen-bond acceptor/donor topography that affects target pocket complementarity, as evidenced by the wide variation in reported BTK IC₅₀ values (from <1 nM to >100 nM) across closely related analogs in the same patent series [1]. Additionally, the 2,3-substitution pattern influences calculated physicochemical parameters such as logP and polar surface area, which directly impact solubility, permeability, and ultimately in vivo pharmacokinetics . Generic substitution with a different isomer therefore carries a high risk of losing the specific target potency and selectivity profile for which CAS 955221-10-0 was optimized.

Quantitative Differentiation Evidence for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide Against Closest Analogs


BTK Inhibitory Potency: 2,3-Dimethoxybenzamide vs. Closest Patent Examples

In a direct comparison from the same BTK in vitro enzymatic assay, CAS 955221-10-0 (Example 99) demonstrates an IC₅₀ of 1 nM, placing it among the most potent examples in the patent [1]. By contrast, Example 236, a structurally distinct analog from the same patent, yields an IC₅₀ of 5.5 nM, representing a 5.5-fold loss in potency [2]. While Example 66 also achieves sub-nanomolar potency (IC₅₀ < 1 nM), the 2,3-dimethoxy substitution in Example 99 provides a distinct physicochemical profile that may offer advantages in downstream developability [3].

BTK inhibition Kinase inhibitor Immuno-oncology

MAO-B vs. MAO-A Selectivity Window: 2,3-Dimethoxybenzamide Advantage

Although the primary target of CAS 955221-10-0 is BTK, its off-target profile against monoamine oxidases has been partially characterized. For the closely related 2,3-dimethoxybenzamide chemotype, MAO-B IC₅₀ values of 3.80 nM have been reported, while MAO-A inhibition is >100,000 nM, yielding a selectivity window of >26,000-fold [1]. In contrast, certain other tetrahydroquinoline derivatives with different substitution patterns show MAO-A IC₅₀ values in the low micromolar range, indicating a much narrower selectivity gap [2]. This suggests that the 2,3-dimethoxy arrangement inherently favors MAO-B over MAO-A, an attribute that may reduce off-target serotonergic side effects relative to less selective analogs.

MAO inhibition Neurodegeneration Selectivity

Physicochemical Differentiation: logP and Polar Surface Area of 2,3-Dimethoxy vs. 3,5-Dimethoxy Isomer

Calculated physicochemical parameters reveal meaningful differences between the 2,3-dimethoxybenzamide (CAS 955221-10-0) and its 3,5-dimethoxy analog (CAS 941991-31-7). The 2,3-isomer exhibits a calculated logP of 4.11 and a polar surface area (PSA) of 30.21 Ų, whereas the 3,5-isomer shows a slightly higher logP of 4.35 and a PSA of 35.50 Ų . The lower logP of the 2,3-isomer predicts moderately better aqueous solubility, while its smaller PSA may enhance passive membrane permeability. Both compounds have zero Rule-of-5 violations, but the subtle divergence in these parameters could translate into measurable differences in oral bioavailability [1].

Drug-likeness Physicochemical properties ADME

Target Engagement Profile: BTK vs. Off-Target Kinase Selectivity of the 2,3-Dimethoxybenzamide Scaffold

While comprehensive kinome-wide selectivity data for CAS 955221-10-0 is not publicly available, the 2,3-dimethoxybenzamide scaffold has been profiled in the context of the BTK inhibitor patent family. Among examples with disclosed selectivity panels, the 2,3-dimethoxy substitution pattern tends to retain potent BTK inhibition (IC₅₀ 1 nM) while showing reduced activity against the closely related TEC family kinase ITK compared to certain 2,4-dimethoxy analogs [1]. In a cellular context, Example 99 inhibits PLCγ2 phosphorylation in anti-IgM activated Ramos cells with an IC₅₀ of 1.20 nM, demonstrating that target engagement is maintained in a physiologically relevant B-cell model [2]. This cellular potency is comparable to that of the covalent BTK inhibitor ibrutinib (IC₅₀ ≈ 0.5 nM in similar assays) but with a potentially differentiated reversible binding mode.

Kinase selectivity Off-target profiling BTK inhibitor

High-Value Application Scenarios for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide Based on Quantitative Differentiation Evidence


BTK Inhibitor Lead Optimization for B-Cell Malignancies

Given its 1 nM BTK IC₅₀ and 1.20 nM cellular potency in Ramos cells [1], CAS 955221-10-0 serves as a potent starting point for medicinal chemistry programs targeting chronic lymphocytic leukemia (CLL), mantle cell lymphoma, and other BTK-dependent B-cell cancers. Its 2,3-dimethoxy substitution pattern provides a differentiated selectivity window over ITK compared to 2,4-dimethoxy analogs , which may translate into a reduced risk of T-cell impairment in patients, a clinically relevant advantage over first-generation covalent BTK inhibitors.

Dual BTK/MAO-B Pharmacological Probe for Neuroinflammatory Disorders

The exceptional MAO-B selectivity (>26,000-fold over MAO-A) demonstrated by the 2,3-dimethoxybenzamide chemotype [1], combined with potent BTK inhibition, positions CAS 955221-10-0 as a unique dual-activity probe. This profile is particularly valuable for investigating the role of BTK in neuroinflammatory processes (e.g., multiple sclerosis, Parkinson's disease) where MAO-B inhibition may provide additional dopaminergic neuroprotection without the hypertensive risk associated with MAO-A inhibition.

Physicochemical Benchmarking for Oral BTK Inhibitor Development

The calculated logP of 4.11 and PSA of 30.21 Ų for CAS 955221-10-0 [1] place it within favorable oral drug space. Compared to the 3,5-dimethoxy isomer (logP 4.35, PSA 35.50 Ų), the 2,3-isomer's lower lipophilicity predicts better solubility and potentially higher oral bioavailability . This makes it a preferred scaffold for programs requiring once-daily oral dosing, as it reduces the need for solubility-enhancing formulation strategies early in development.

Structure-Activity Relationship (SAR) Expansion Around the Dimethoxybenzamide Vector

The retention of BTK potency with the 2,3-dimethoxy substitution, in contrast to the significant potency loss observed with certain other regioisomers [1], validates this position as a productive vector for further SAR exploration. Research groups can confidently procure CAS 955221-10-0 as a reference standard to benchmark new analogs designed to probe additional interactions in the BTK active site or to fine-tune selectivity against the TEC kinase family.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.